

Solubility Profile of Canagliflozin D4 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Canagliflozin D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Canagliflozin D4** in various organic solvents. The information presented herein is crucial for researchers and professionals involved in the development, formulation, and analysis of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of a typical solubility determination workflow.

Introduction to Canagliflozin D4

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus. **Canagliflozin D4** is a deuterated form of Canagliflozin, often used as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in organic solvents is paramount for a variety of laboratory procedures, including the preparation of stock solutions, purification, and the development of analytical methods.

Quantitative Solubility Data

The solubility of **Canagliflozin D4** has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the solubility of the non-deuterated form, Canagliflozin, is also included for comparison, as the minor structural difference is not expected to significantly alter its solubility in organic solvents.

Solvent	Canagliflozin D4 Solubility (mg/mL)	Canagliflozin Solubility (mg/mL)
Dimethylformamide (DMF)	~ 30	~ 30[1]
Dimethyl sulfoxide (DMSO)	~ 30	40 to 89[2][3]
Ethanol	~ 30	~ 30[1]

Note on DMSO Solubility: The reported solubility of Canagliflozin in DMSO varies, with some sources indicating a higher solubility of up to 89 mg/mL.[2] This variability may be attributed to differences in experimental conditions, such as temperature and the hydration state of the solvent.

Qualitative Solubility Information

While quantitative data is not available for all organic solvents, patent literature concerning the crystallization and purification of Canagliflozin indicates its solubility in a broader range of solvents. These are often referred to as "soluble solvents" in these documents. The following is a list of organic solvents in which Canagliflozin is known to be soluble:

- Methanol
- Acetone
- Acetonitrile
- Isopropanol
- Butanol
- Ethyl acetate
- Dichloromethane
- Tetrahydrofuran (THF)
- 1,4-Dioxane

- Methyl tert-butyl ether

Canagliflozin is reported to be practically insoluble in aqueous media across a pH range of 1.1 to 12.9.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. The following protocol is a generalized procedure based on guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO).

Objective: To determine the concentration of a saturated solution of **Canagliflozin D4** in a specific organic solvent at a controlled temperature.

Materials:

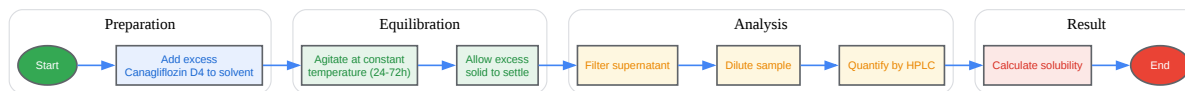
- **Canagliflozin D4** (crystalline solid)
- High-purity organic solvent of interest
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or other suitable agitation device
- Temperature-controlled environment (e.g., incubator, water bath)
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **Canagliflozin D4** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solute remains constant over time.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the excess solid to settle.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
- **Dilution:** Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of **Canagliflozin D4**.
- **Data Analysis:** Calculate the solubility of **Canagliflozin D4** in the organic solvent, expressed in mg/mL or other appropriate units, based on the concentration of the saturated solution and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Canagliflozin D4** using the shake-flask method.



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Caption: Experimental workflow for determining the solubility of **Canagliflozin D4**.

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